molecular formula C6H3BrF6S B1406353 2-Fluoro-5-(pentafluorosulfur)bromobenzene CAS No. 1706434-97-0

2-Fluoro-5-(pentafluorosulfur)bromobenzene

Cat. No.: B1406353
CAS No.: 1706434-97-0
M. Wt: 301.05 g/mol
InChI Key: WWDWBMKBLBGBOK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)bromobenzene is a useful research compound. Its molecular formula is C6H3BrF6S and its molecular weight is 301.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-(pentafluorosulfur)bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(pentafluorosulfur)bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWBMKBLBGBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Stability of SF5-Containing Aryl Halides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The pentafluorosulfanyl (SF5) group is rapidly emerging as a premier substituent in modern medicinal chemistry, often dubbed a "super-trifluoromethyl group" for its unique and powerful physicochemical properties.[1][2] This guide provides an in-depth exploration of the metabolic stability of aryl halides bearing this remarkable functional group. We will delve into the underlying principles of the SF5 group's influence on metabolic pathways, provide detailed, field-proven protocols for assessing stability using liver microsomes, and discuss the nuances of analytical quantification by LC-MS/MS. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals aiming to leverage the SF5 moiety to design more robust and effective therapeutic candidates.

Introduction: The Rise of the Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry

The introduction of fluorine-containing groups has become a cornerstone of contemporary drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among these, the pentafluorosulfanyl (SF5) group has garnered significant attention for its distinctive combination of properties that set it apart from more traditional moieties like the trifluoromethyl (CF3) group.[3]

The SF5 group is characterized by its unique octahedral geometry, exceptional thermal and chemical stability, and a potent electron-withdrawing nature that surpasses that of the CF3 group.[1][4] Critically, despite its high fluorine content, it substantially increases a compound's lipophilicity (logP), a key factor in membrane permeability and bioavailability.[4][5] This combination of stability and lipophilicity makes the SF5 group an attractive bioisosteric replacement for groups such as trifluoromethyl, tert-butyl, and halogens, often leading to improved drug-like properties.[6][7] A primary advantage, and the focus of this guide, is its profound ability to enhance metabolic stability, thereby increasing a drug's half-life and therapeutic window.[4]

Comparative Physicochemical Properties

To appreciate the unique contribution of the SF5 group, it is essential to compare its properties against other common bioisosteres.

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)Chloro (Cl)tert-Butyl (t-Bu)
Hammett Constant (σp) +0.68[1]+0.54[1]+0.23-0.20
Lipophilicity (π) +1.51[1]+1.09[1]+0.71+1.98
Geometry Octahedral[1]TetrahedralSphericalTetrahedral
Metabolic Stability Very High[4]Moderate to HighVariableModerate

Table 1: Comparison of key physicochemical properties of the SF5 group and common bioisosteres.

Core Concept: Metabolic Pathways of Aryl Halides and the SF5 Influence

The metabolic fate of a drug candidate is a critical determinant of its success. Metabolism, occurring predominantly in the liver, is broadly divided into Phase I and Phase II reactions.[8][9] For SF5-containing aryl halides, Phase I reactions, particularly those mediated by the cytochrome P450 (CYP) superfamily of enzymes, are of primary concern.[10][11]

Cytochrome P450 (CYP) Mediated Metabolism

CYP enzymes are the principal drivers of oxidative metabolism for a vast majority of drugs. For aromatic systems like aryl halides, the most common metabolic transformations include:

  • Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring. This is often the first step toward creating more polar metabolites that can be readily excreted.

  • Oxidative Dehalogenation: The CYP-mediated cleavage of the carbon-halogen (C-X) bond, which can lead to the formation of reactive intermediates.[12]

The Causality of SF5-Induced Metabolic Stability

The presence of an SF5 group on an aryl halide fundamentally alters its susceptibility to CYP-mediated metabolism through a combination of electronic and steric effects.

  • Electronic Shielding: The SF5 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] This strong inductive effect significantly lowers the electron density of the attached aromatic ring, making it a less favorable substrate for electrophilic attack by the activated oxygen species within the CYP active site.

  • Steric Hindrance: The octahedral geometry and steric bulk of the SF5 group can physically block or hinder the optimal positioning of the aryl ring within the narrow confines of a CYP enzyme's active site.[7] This prevents the close contact necessary for metabolic reactions, particularly at positions ortho to the SF5 substituent.

Therefore, the SF5 group acts as a "metabolic shield," protecting not only the aromatic ring but also the adjacent carbon-halogen bond from enzymatic degradation.

The Intrinsic Metabolic Inertness of the SF5 Group

A defining feature of the SF5 group is its extraordinary chemical robustness, which is attributed to the high strength of the sulfur-fluorine (S-F) bonds.[4][13] Under physiological conditions, the SF5 group is exceptionally stable and is not susceptible to hydrolysis or other common metabolic transformations.[6][7] This stands in contrast to other sulfur-fluorine motifs, such as sulfonyl fluorides (SO2F), which have demonstrated lower metabolic stability and are more prone to S-F bond cleavage.[14] While forced degradation under exceptionally harsh, non-physiological conditions might theoretically cleave the Ar-S bond, for all practical purposes in drug development, the SF5 moiety itself can be considered metabolically inert.[13]

Experimental Design: Assessing the Metabolic Stability of SF5-Aryl Halides

To empirically determine the metabolic stability of a novel SF5-containing aryl halide, the in vitro liver microsomal stability assay is the industry-standard method.[15][16] This assay provides a reliable measure of Phase I metabolic turnover and allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8][16]

Principle of the Assay

The assay involves incubating the test compound with liver microsomes, which are subcellular fractions rich in CYP enzymes.[16] The reaction requires a cofactor, typically provided as an NADPH regenerating system, to fuel the catalytic cycle of the CYP enzymes.[15][17] By measuring the disappearance of the parent compound over time, one can quantify its metabolic rate.

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_proc Sample Processing cluster_analysis Analysis prep_cpd Test Compound Stock Solution pre_inc Pre-incubate Microsomes & Compound in Buffer prep_cpd->pre_inc prep_mic Liver Microsomes (Human, Rat, etc.) prep_mic->pre_inc prep_nadph NADPH Regenerating System start_rxn Start Reaction (Add NADPH System) prep_nadph->start_rxn prep_buf Phosphate Buffer (pH 7.4) prep_buf->pre_inc pre_inc->start_rxn time_pts Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_pts stop_rxn Terminate Reaction (Add cold Acetonitrile with Internal Standard) time_pts->stop_rxn centrifuge Centrifuge to Precipitate Proteins stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation of t½, CLint lcms->data

Figure 1: Experimental workflow for the liver microsomal stability assay.
Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system by including essential controls.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock: Prepare a 10 mM stock solution of the SF5-aryl halide in DMSO. Further dilute in buffer to an intermediate concentration.

  • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 2 mg/mL) in cold phosphate buffer.[18]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's specifications.[15]

  • Termination Solution: Prepare ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be a structurally similar, stable compound not found in the matrix.

2. Incubation Procedure:

  • In a 96-well plate, add the test compound and liver microsomes to the phosphate buffer.

  • Controls: Prepare parallel wells for each condition:

    • +NADPH: The primary test condition.

    • -NADPH: To assess for non-CYP-mediated degradation (e.g., chemical instability).[19]

    • t=0: To establish the initial concentration, where the termination solution is added immediately after the NADPH system.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Start the reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a fixed volume of the cold ACN/IS termination solution to the appropriate wells.[16]

3. Sample Processing:

  • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.[15]

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Quantification: LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this assay due to its unparalleled sensitivity, selectivity, and throughput.[20][21]

Method Development Principles
  • Chromatography: A reverse-phase C18 column is typically sufficient for separating the lipophilic SF5-aryl halide from matrix components. A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is standard.[22]

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole.[16] This highly specific transition minimizes interference and maximizes sensitivity.

G sample Processed Supernatant (from Microsomal Assay) autosampler Autosampler Injection sample->autosampler lc UPLC/HPLC Column (Analyte Separation) autosampler->lc ms_source Mass Spec Source (Ionization, e.g., ESI) lc->ms_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ms_source->q1 q2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition System (Peak Area Integration) detector->data

Figure 2: Workflow for LC-MS/MS (MRM) analysis of test compounds.

Data Analysis and Interpretation

The goal of the data analysis is to determine the rate at which the test compound is metabolized.

  • Peak Area Ratio: For each time point, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Percent Remaining: Normalize the peak area ratio at each time point to the t=0 sample, which represents 100%.

  • Rate of Depletion: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) represents the elimination rate constant.[16]

  • In Vitro Half-Life (t½): Calculated from the slope: t½ = 0.693 / -k

  • Intrinsic Clearance (CLint): This value relates the rate of metabolism to the protein concentration and is calculated as: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein Conc. in mg/mL]) [16]

Interpreting the Results

A long half-life (>60 min) and low intrinsic clearance value are indicative of high metabolic stability. The SF5-aryl halides are expected to show significantly greater stability compared to their non-SF5 analogs.

Compoundt½ (min)CLint (µL/min/mg)Stability Class
Aryl-H 886.6High Clearance
Aryl-Cl 1546.2Moderate Clearance
Aryl-CF3 4515.4Low Clearance
Aryl-SF5 >120<5.8Very Low Clearance

Table 2: Example comparative data demonstrating the superior metabolic stability imparted by the SF5 group.

Troubleshooting Unexpected Results

G cluster_yes cluster_no start Unexpected Result: Rapid Compound Loss check_neg_nadph Significant loss in -NADPH control? start->check_neg_nadph Analyze Controls instability Issue is likely Chemical Instability in buffer. check_neg_nadph:f0->instability Yes metabolism Loss is genuinely CYP-mediated. check_neg_nadph:f0->metabolism No check_sol Action: Check compound solubility and stability in assay buffer independently. instability->check_sol verify_structure Action: Verify structure. Is there another metabolic soft spot on the molecule? metabolism->verify_structure

Figure 3: A simple troubleshooting logic tree for the metabolic stability assay.

Conclusion: The SF5-Aryl Halide Moiety as a Pillar of Metabolic Stability

The pentafluorosulfanyl group is more than just a novel bioisostere; it is a strategic tool for overcoming fundamental challenges in drug development. Its unique electronic and steric properties confer exceptional stability to aryl halides, effectively "metabolism-proofing" the core scaffold against degradation by cytochrome P450 enzymes. The protocols and analytical methods detailed in this guide provide a robust framework for validating this stability, enabling drug discovery teams to confidently select and advance candidates with superior pharmacokinetic profiles. As synthetic methodologies for introducing the SF5 group become more accessible, its role in designing the next generation of durable and efficacious therapeutics will only continue to expand.[23][24]

References

  • Rowan. The Pentafluorosulfanyl Group (SF5). [Link]

  • Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

  • Savoie, P. R. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Jose, A., et al. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. Centre for Medicines Discovery. [Link]

  • Thieme Chemistry. (2025). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Ackley, D. C., Rockich, K. T., & Rock, T. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Wang, X., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Unknown Author. (2020). Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. ResearchGate. [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

  • Various Authors. (2021). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Unknown Author. (2025). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. ResearchGate. [Link]

  • Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]

  • Unknown Author. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Perloff, E. S., et al. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

  • Unknown Author. (2025). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. ResearchGate. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Jensen, S. B., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PMC. [Link]

  • NIOSH. (2012). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC. [Link]

  • Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2003). Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes. PubMed. [Link]

  • Samer, C. F., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Institute of Molecular and Translational Medicine. Analysis types and quantification methods applied in UHPLC-MS metabolomics research. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Niwa, T., & Yamazaki, H. (2021). Deciphering Key Interactions of Ligands with CYP3A4-Template* system. PMC. [Link]

  • Unknown Author. (2025). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. ResearchGate. [Link]

  • Lynch, T., & Price, A. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Montesano, C., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field. MDPI. [Link]

  • Spectroscopy Online. (2026). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. [Link]

  • CHIMIA. (2021). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. [Link]

  • ResearchGate. (2021). Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5‐ Salt Accessible from SF6. [Link]

Sources

Difference between SF5 and CF3 groups in drug design

Beyond the Trifluoromethyl: The Pentafluorosulfanyl (SF ) Group in Advanced Medicinal Chemistry

Executive Summary

In the landscape of bioisosteric replacement, the trifluoromethyl group (CF


123

Structural & Electronic Architecture

The fundamental divergence between CF


4
Geometric Divergence
  • CF

    
     (Tetrahedral):  The carbon atom is 
    
    
    hybridized, creating a tetrahedral geometry with
    
    
    symmetry. It effectively mimics an isopropyl group in terms of steric demand but with inverted electronics.
  • SF

    
     (Octahedral):  The sulfur atom is hypervalent (
    
    
    hybridization), forming a square pyramidal geometry relative to the attachment point (
    
    
    symmetry). The five fluorine atoms create a dense, electron-rich shell that is sterically comparable to a tert-butyl group.[2]
Electronic Modulation

Both groups are strongly electron-withdrawing, but SF

  • Inductive Effect: SF

    
     has a stronger inductive electron-withdrawing effect (
    
    
    ) than CF
    
    
    .
  • Resonance Effect: Unlike the nitro group (

    
    ), SF
    
    
    does not accept electrons via resonance, making it chemically stable against reduction conditions that would cleave other electron-withdrawing groups.
Visualization: Structural Logic

The following diagram illustrates the comparative logic between the two groups.

SF5_vs_CF3_StructureStartFluorinated BioisosteresCF3Trifluoromethyl (CF3)Tetrahedral (C3v)Start->CF3SF5Pentafluorosulfanyl (SF5)Octahedral (C4v)Start->SF5Sterics_CF3Steric Mimic:Isopropyl GroupCF3->Sterics_CF3Volume ~42 ųElec_CF3Hammett Sigma (p): 0.54High Metabolic StabilityCF3->Elec_CF3Sterics_SF5Steric Mimic:tert-Butyl GroupSF5->Sterics_SF5Volume ~77 ųElec_SF5Hammett Sigma (p): 0.68'Super' LipophilicitySF5->Elec_SF5

Figure 1: Structural and physicochemical divergence between CF3 and SF5 groups.

Physicochemical Impact on Drug-Like Properties

The decision to swap a CF


Data Comparison

The table below summarizes the quantitative differences. Note the significant jump in lipophilicity (

PropertyTrifluoromethyl (CF

)
Pentafluorosulfanyl (SF

)
Impact on Drug Design
Hammett Constant (

)
0.540.68SF

is more electron-withdrawing, lowering the pKa of neighboring amines/phenols more effectively.
Hammett Constant (

)
0.430.61Stronger inductive effect at the meta position.
Lipophilicity (

value)
1.091.51SF

significantly increases logP; useful for BBB penetration but risks solubility issues.
Van der Waals Volume ~42 ų~77 ųSF

is bulky. It requires a larger binding pocket (comparable to t-butyl).
Chemical Stability HighHigh (Resistant to hydrolysis)Both resist metabolic degradation, but SF

is chemically inert to strong acids/bases.
The "Polar Hydrophobicity" Paradox

SF



Synthetic Accessibility: The Dolbier Protocol

Historically, the lack of synthetic methods hindered SF

56

Protocol: Radical Addition of SF Cl to Alkenes

Objective: Introduction of the SF

Reagents:

  • Substrate: Terminal Alkene (e.g., 1-decene)

  • Reagent: SF

    
    Cl (Pentafluorosulfanyl chloride) - Gas at RT (bp -10°C)
    
  • Initiator: Et

    
    B (Triethylborane) - Pyrophoric
    
  • Solvent: Hexane or CH

    
    Cl
    
    
    (anhydrous)

Mechanism: The reaction proceeds via a free-radical chain mechanism. The ethyl radical abstracts chlorine from SF



Step-by-Step Methodology:

  • System Preparation (Trustworthiness Check):

    • Why: SF

      
      Cl is a gas, and Et
      
      
      B is pyrophoric. A sealed system is non-negotiable.
    • Use a dry round-bottom flask equipped with a dry-ice/acetone condenser (to reflux the SF

      
      Cl) and a nitrogen inlet.
      
  • Reagent Loading:

    • Cool the flask to -78°C (dry ice/acetone bath).

    • Condense SF

      
      Cl (1.1 - 1.2 equivalents) into the flask.
      
    • Add the alkene substrate and solvent (Hexane) via syringe.

  • Initiation:

    • Critical Step: Add Et

      
      B (0.1 eq, 1M in hexane) slowly via syringe.
      
    • Causality: Et

      
      B reacts with trace oxygen to generate ethyl radicals, initiating the cycle at low temperatures (unlike AIBN which requires heat).
      
  • Reaction Phase:

    • Allow the mixture to warm slowly to -30°C or 0°C depending on the substrate reactivity. Stir for 1-2 hours.

    • Monitoring: The disappearance of the alkene can be monitored by

      
      F NMR (SF
      
      
      group shift changes).
  • Workup:

    • Quench by venting excess SF

      
      Cl into a caustic scrubber (KOH solution).
      
    • Wash the organic layer with NaHCO

      
       and water. Dry over MgSO
      
      
      .
    • Result: The product is the

      
      -chloro-SF
      
      
      alkane.
  • Elimination (Optional):

    • To restore the double bond (creating a vinyl-SF

      
       species), treat the intermediate with a base like KOH/EtOH.
      

Strategic Selection Framework

When should a medicinal chemist choose SF


Decision Matrix

The following diagram outlines the decision process for substituting CF


SF5_Selection_StrategyStartLead Optimization:Consider SF5 Substitution?Q1Is the CF3 analogmetabolically unstable?Start->Q1Q2Is the binding pocketsterically restricted?Q1->Q2Yes (or need potency)Q3Is higher Lipophilicity (LogP)required for BBB?Q1->Q3No (Stable enough)Q2->Q3No (Space available)Action_KeepKeep CF3(SF5 is too bulky)Q2->Action_KeepYes (Tight fit)Action_SwapSwap for SF5(Bioisostere Success)Q3->Action_SwapYes (Need permeability)Action_CheckCheck Solubility(SF5 increases LogP)Q3->Action_CheckNo (Solubility risk)Action_Check->Action_SwapSolubility OK

Figure 2: Decision matrix for substituting CF3 with SF5 in lead optimization.

Case Study Insight: p97 Inhibitors

A study on p97 ATPase inhibitors demonstrated that replacing a CF


7


7steric clash

Conversely, in applications requiring high blood-brain barrier (BBB) permeability, the increased lipophilicity of SF

References

  • The Pentafluorosulfanyl Group in Medicinal Chemistry Source: Welch, J. T., et al. (2015). Journal of Medicinal Chemistry. URL:[Link]

  • Efficient Synthesis of SF5-Containing Compounds Source: Dolbier, W. R., et al. (2011). Chemical Reviews. URL:[Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors Source: Alverez, R., et al. (2015). ACS Medicinal Chemistry Letters. URL:[Link]

  • Lipophilicity and Hydrophobicity of the SF5 Group Source: Hansch, C., & Leo, A. (1995). Exploring QSAR. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of SF₅-Bromobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pentafluorosulfanyl (SF₅) Moiety in Modern Drug Discovery

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group.[1] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, makes it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The introduction of the SF₅ group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of molecules to their biological targets.[2]

The construction of aryl amines is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging C-N bonds.[4][5] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and operates under relatively mild conditions, making it superior to classical methods like nucleophilic aromatic substitution.[4][6] However, the application of this powerful reaction to electronically demanding substrates, such as SF₅-substituted bromobenzenes, presents unique challenges that necessitate careful optimization of reaction parameters.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Buchwald-Hartwig amination of SF₅-bromobenzenes, tailored for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Impact of the Electron-Withdrawing SF₅ Group

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0) species.[7] The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[8]

The strongly electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the electronics of the aryl bromide.[9] This has a dual effect on the catalytic cycle:

  • Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond in SF₅-bromobenzenes can facilitate the initial oxidative addition step, which is often the rate-determining step in the cycle.

  • Challenging Reductive Elimination: Conversely, the electron-withdrawing SF₅ group can make the final reductive elimination step more difficult. This step is favored by an electron-rich palladium center.

Therefore, the choice of ligand and base becomes critically important to balance these opposing electronic demands and prevent side reactions like hydrodehalogenation.[10]

The Catalytic Cycle: A Visual Representation

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)XL Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL Ligand_Exchange Amine Coordination (R₂NH) ArPd(II)XL->Ligand_Exchange + R₂NH - X⁻ ArPd(II)(NHR₂)L Ar-Pd(II)-NHR₂ Complex Ligand_Exchange->ArPd(II)(NHR₂)L Deprotonation Deprotonation (Base) ArPd(II)(NHR₂)L->Deprotonation + Base - Base-H⁺ ArPd(II)(NR₂)L Ar-Pd(II)-NR₂ Amido Complex Deprotonation->ArPd(II)(NR₂)L Reductive_Elimination Reductive Elimination ArPd(II)(NR₂)L->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for SF₅-Bromobenzenes

The success of the Buchwald-Hartwig amination of SF₅-bromobenzenes hinges on the judicious selection of the catalyst system and reaction parameters. The following table summarizes key considerations for optimizing this transformation.

ParameterRecommended Choices for SF₅-BromobenzenesRationale and Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or pre-formed catalysts (e.g., G3 or G4 palladacycles)Pre-formed catalysts can offer higher activity and reproducibility by avoiding the need for in-situ reduction of Pd(II) to the active Pd(0) species.[11]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos)These ligands promote both oxidative addition and the challenging reductive elimination step.[12] Their steric bulk can also help suppress the formation of undesired diarylation products.
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)A strong base is required to deprotonate the amine.[13] The choice of base can be critical and may need to be screened. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[5]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)The choice of solvent can influence reaction rates and solubility of the base.[14][15] Toluene is a common and effective choice.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly the reductive elimination step.[11]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.[16]

Detailed Experimental Protocol: A General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of a generic SF₅-bromobenzene with a primary or secondary amine. Optimization may be required for specific substrates.

Reagent Preparation and Handling
  • Solvents: Ensure all solvents are anhydrous. Toluene can be dried by passing it through a column of activated alumina.

  • Amines: Liquid amines should be distilled prior to use. Solid amines should be dried under vacuum. Aniline and its derivatives are often purified by distillation.[17][18]

  • Reagents: All solid reagents should be weighed in a glovebox or under a stream of inert gas.

Experimental Workflow

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the SF₅-bromobenzene (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the phosphine ligand (e.g., SPhos, 2-5 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the SF₅-bromobenzene).

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., XPhos, RuPhos).
Hydrodehalogenation - β-hydride elimination from the palladium-amido intermediate, a common side reaction.[10]- Use a bulkier ligand to sterically disfavor β-hydride elimination.- Lower the reaction temperature.- Consider a different base.
Formation of Diaryl Amine - The product amine is more reactive than the starting amine.- Use a slight excess of the starting amine.- Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction - Catalyst deactivation.- Increase the catalyst and/or ligand loading.- Ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of valuable SF₅-containing aryl amines. While the strong electron-withdrawing nature of the pentafluorosulfanyl group introduces specific challenges, a rational approach to reaction optimization, focusing on the selection of bulky, electron-rich phosphine ligands and appropriate bases, can lead to high-yielding and successful transformations. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of novel SF₅-functionalized molecules for applications in drug discovery and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • The Pentafluorosulfanyl Group (SF5) - Rowan. Available at: [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. Available at: [Link]

  • Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. Available at: [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - ResearchGate. Available at: [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of SF5-containing molecules - American Chemical Society. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC. Available at: [Link]

  • The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • [PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. Available at: [Link]

  • Purification of Aniline - Chempedia - LookChem. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]

  • Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

  • CN111056954A - Aniline purification method - Google Patents.

Sources

Application Note: Lithiation Strategies for 2-Fluoro-5-(pentafluorosulfur)bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2-Fluoro-5-(pentafluorosulfur)bromobenzene represents a high-value transformation in modern drug discovery. The pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl"—imparts exceptional lipophilicity, metabolic stability, and electronegativity to arenes.[1]

However, this substrate presents a specific "reactivity cliff." While the bromine atom allows for facile Lithium-Halogen Exchange , the resulting aryl lithium species contains a fluorine atom ortho to the lithium center. This structural motif is a precursor to benzyne formation via Li-F elimination.

Core Recommendation:

  • For Small Scale/Discovery: Use

    
    -Butyllithium (
    
    
    
    -BuLi)
    at -78°C . The exchange is rapid (<15 min), minimizing the residence time of the unstable intermediate.
  • For Scale-Up/Process Safety: Use Turbo Grignard (

    
    -PrMgCl·LiCl) . The resulting arylmagnesium species is significantly more stable toward fluoride elimination than its lithium counterpart, allowing for processing at higher temperatures (-20°C to 0°C) without benzyne decomposition.
    

Structural & Mechanistic Analysis

Substrate Electronics

The substrate features three key functionalities governing its reactivity:

  • C1-Bromine: The primary handle for metalation via halogen-metal exchange.

  • C2-Fluorine: Provides strong inductive withdrawal, activating the C1-Br bond for exchange but destabilizing the resulting metallated species via the "negative hyperconjugation" effect (repulsion between the C-Metal bond and F lone pairs).

  • C5-

    
     Group:  A powerful electron-withdrawing group (
    
    
    
    , exceeding
    
    
    ). It acidifies the ring protons, making Directed ortho Metalation (DoM) a competing pathway if exchange is slow.
The "Benzyne Trap"

The critical failure mode in this reaction is temperature control. Upon lithiation at C1, the molecule possesses a leaving group (Fluorine) at the ortho position (C2).

  • T < -70°C: The aryl lithium species is kinetically stable.[2]

  • T > -50°C: Spontaneous elimination of LiF occurs, generating 3-(pentafluorosulfanyl)benzyne . This highly reactive intermediate will rapidly dimerize or react non-selectively with solvent/nucleophiles, leading to "tarry" intractable mixtures.

BenzynePathway cluster_legend Thermodynamic Risk Substrate 1-Br-2-F-5-(SF5)-benzene Li_Interm Lithiated Intermediate (Stable at -78°C) Substrate->Li_Interm n-BuLi, -78°C Li-Br Exchange Benzyne 3-(SF5)-Benzyne (Highly Reactive) Li_Interm->Benzyne Warming > -50°C (-LiF) Product Functionalized Product Li_Interm->Product Electrophile (E+) Decomp Tars / Dimers Benzyne->Decomp Uncontrolled

Caption: Mechanistic bifurcation showing the stability window of the lithiated intermediate versus the decomposition pathway to benzyne.

Reagent Selection Guide

Feature

-Butyllithium (

-BuLi)

-Butyllithium (

-BuLi)
Turbo Grignard (

-PrMgCl·LiCl)
Primary Mechanism Li-Hal ExchangeLi-Hal Exchange (Irreversible)Mg-Hal Exchange
Reaction Temp -78°C (Strict)-78°C (Strict)-20°C to 0°C
Reaction Time Fast (10–30 min)Very Fast (<5 min)Slow (1–4 hours)
Intermediate Stability Low (Risk of LiF elim)Low (Risk of LiF elim)High (Mg-F interaction is stable)
Atom Economy ModerateLow (Requires 2 equiv)High
Recommendation Standard for R&D Use if

-BuLi fails
Preferred for Scale-up

Detailed Protocols

Protocol A: Low-Temperature Lithiation (Standard R&D)

Best for rapid library synthesis on <1g scale.

Reagents:

  • Substrate: 1-Bromo-2-fluoro-5-(pentafluorosulfur)benzene (1.0 equiv)

  • Reagent:

    
    -BuLi (1.05 equiv, 1.6 M in hexanes) or 
    
    
    
    -BuLi (2.05 equiv, 1.7 M in pentane)
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., DMF,

    
    , or aldehydes (1.2 equiv)
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under positive inert gas pressure.

  • Solvation: Add the substrate and anhydrous THF via syringe.

  • Cryo-cooling: Submerge the flask in a dry ice/acetone bath (-78°C) . Allow the internal temperature to equilibrate for 15 minutes. Critical: Do not use an ice/salt bath; it is not cold enough.

  • Exchange: Add the organolithium reagent dropwise over 5–10 minutes via the side of the flask to precool the solution.

    • Observation: A color change (often yellow or light orange) indicates the formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 20 minutes . Do not exceed 45 minutes to avoid scrambling or decomposition.

  • Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature only after the electrophile has been added and stirred for 10 minutes at -78°C.

  • Quench: Quench with saturated aqueous

    
    .
    
Protocol B: Turbo Grignard Exchange (Robust/Scale-Up)

Best for reactions requiring higher temperatures or when benzyne formation is observed with Li reagents.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent:

    
    -PrMgCl·LiCl (1.1 equiv, ~1.3 M in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Dry glassware under Argon.

  • Solvation: Dissolve substrate in THF at Room Temperature (RT).

  • Cooling: Cool the solution to -20°C (ice/salt or chiller).

  • Exchange: Add

    
    -PrMgCl·LiCl dropwise.
    
  • Activation: Stir at -20°C for 1 hour. Monitor conversion by GC-MS (using a mini-quench of an aliquot with MeOH). If conversion is low (<50%), warm to 0°C.

    • Note: The Mg-C bond is less polarized than Li-C, significantly reducing the propensity for fluoride elimination.

  • Trapping: Add electrophile at -20°C to 0°C.

  • Workup: Standard aqueous extraction.

Experimental Workflow Visualization

ProtocolFlow Start Start: Dry Substrate under Argon Solvent Dissolve in THF Start->Solvent Decision Choose Reagent Pathway Solvent->Decision BuLi_Cool Cool to -78°C Decision->BuLi_Cool Fast / Small Scale Turbo_Cool Cool to -20°C Decision->Turbo_Cool Robust / Large Scale BuLi_Add Add n-BuLi (1.05 eq) Stir 20 min BuLi_Cool->BuLi_Add BuLi_Trap Add Electrophile at -78°C BuLi_Add->BuLi_Trap Quench Quench (sat. NH4Cl) & Workup BuLi_Trap->Quench Turbo_Add Add i-PrMgCl·LiCl Stir 1-2 h Turbo_Cool->Turbo_Add Turbo_Trap Add Electrophile at -20°C Turbo_Add->Turbo_Trap Turbo_Trap->Quench

Caption: Operational workflow comparing the cryogenic Lithium route vs. the milder Turbo Grignard route.

Safety & Troubleshooting

Hazard: Benzyne Formation

If the reaction mixture turns dark brown/black rapidly before electrophile addition, you have likely formed the benzyne species which has polymerized.

  • Root Cause: Temperature was too high (>-60°C) or reaction time was too long.

  • Solution: Ensure internal probe monitoring of temperature. Switch to Protocol B (Turbo Grignard).

Hazard: Degradation

While the


 group is chemically robust (resisting hydrolysis better than 

), it can be reduced by extremely powerful reducing agents (e.g., Lithium naphthalenide). Standard alkyl lithiums at -78°C are safe, but avoid electron-transfer conditions.
Analytical Monitoring
  • GC-MS: The most reliable method.

    • Quench: Take 50 µL reaction mixture -> into 200 µL sat.

      
       -> extract with EtOAc.[3]
      
    • Interpretation: Look for the des-bromo product (proton trapped). If you see the starting material, exchange is incomplete. If you see complex high-MW peaks, benzyne decomposition occurred.

References

  • Beier, P., et al. (2011). "Nucleophilic aromatic substitution of the nitro group of para- and meta-nitro-(pentafluorosulfanyl)benzene." Organic Letters, 13(6).

  • Savoie, P. R., & Welch, J. T. (2015).[4] "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130-1190.

  • Knochel, P., et al. (2011). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. (Foundational text for Turbo Grignard usage in fluorinated systems).

  • BenchChem Application Note. "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." (General protocols for ortho-substituted aryl bromides).

Sources

Using 2-Fluoro-5-(pentafluorosulfur)bromobenzene as a building block in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-5-(pentafluorosulfur)bromobenzene in Agrochemical Synthesis

Executive Summary

In the pursuit of novel active ingredients (AIs) with enhanced metabolic stability and membrane permeability, the pentafluorosulfanyl (


)  group has emerged as a superior bioisostere to the trifluoromethyl (

) group. Often termed the "super-trifluoromethyl," the

moiety offers higher lipophilicity, strong electron-withdrawing character, and exceptional hydrolytic stability.[1]

This guide details the application of 2-Fluoro-5-(pentafluorosulfur)bromobenzene (hereafter Compound A ) as a dual-functional building block. Its unique substitution pattern—featuring a bromine atom for cross-coupling and a fluorine atom activated for nucleophilic aromatic substitution (


)—allows for the rapid assembly of complex biaryl and heterocyclic scaffolds common in modern insecticides (e.g., meta-diamides) and fungicides.

Chemical Profile & Strategic Value

Compound A is defined by three critical structural features that dictate its synthetic utility:

FeatureChemical BasisSynthetic Implication
1-Bromo Handle Aryl BromideReady for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[2]
2-Fluoro Handle Activated FluorideHighly susceptible to

due to the para-positioned

group and ortho-positioned Bromine.
5-

Group
"Super-

"
Provides strong electron-withdrawing (

) and lipophilic (

) properties.[2]
Reactivity Map

The molecule presents two orthogonal reaction sites. The order of operations is critical:

  • Path A (

    
     First):  Exploits the maximum electrophilicity of the C-F bond, activated by both the 
    
    
    
    and Br groups.
  • Path B (Coupling First): Preserves the C-F bond for later functionalization, though the C-F bond becomes less reactive after the electron-withdrawing Br is replaced by an electron-rich aryl or alkyl group.

ReactivityMap Compound 2-Fluoro-5-(SF5)bromobenzene CF_Site C-F Bond (Pos 2) Activated for SNAr Compound->CF_Site Para-SF5 Effect CBr_Site C-Br Bond (Pos 1) Activated for Pd-Catalysis Compound->CBr_Site Standard Halide Amines, Phenols, Thiols Amines, Phenols, Thiols CF_Site->Amines, Phenols, Thiols Displacement Boronic Acids, Amines Boronic Acids, Amines CBr_Site->Boronic Acids, Amines Cross-Coupling

Figure 1: Orthogonal reactivity map of Compound A. The


 group activates the para-fluorine, creating a "hot spot" for nucleophilic attack.

Application Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Targeting the C-F bond to introduce amines or ethers.

Context: This reaction is most efficient before cross-coupling. The presence of the ortho-bromine and para-


 makes the fluorine extremely labile to nucleophiles.

Materials:

  • Substrate: Compound A (1.0 equiv)[3]

  • Nucleophile: Pyrazole amine, primary amine, or phenol (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv for weak nucleophiles)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with Compound A (1.0 mmol) and anhydrous MeCN (5 mL).

  • Nucleophile Addition: Add the amine/phenol (1.1 mmol) and

    
     (2.0 mmol). Note: For less reactive nucleophiles like phenols, pre-form the phenoxide using NaH in DMF at 0°C before adding Compound A.
    
  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[2] The disappearance of the starting material and the appearance of the product (retention of Br isotope pattern) confirms success.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR is diagnostic. The signal for the aromatic F (typically ~ -110 to -130 ppm) will disappear, while the 
    
    
    
    doublet (around +60 to +85 ppm) remains.

Key Insight: The


 group is stable to these basic conditions. Avoid extremely strong alkoxides (e.g., t-BuOK) at high temperatures if possible, as they can occasionally attack the sulfur center in rare cases, though the benzene ring usually protects it.
Protocol B: Suzuki-Miyaura Cross-Coupling

Targeting the C-Br bond to build biaryl scaffolds.[2]

Context: This protocol installs the second aromatic ring, a common requirement for agrochemical active ingredients (e.g., SDHI fungicides).

Materials:

  • Substrate: Compound A (or the product from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–16 hours.

  • Monitoring: Monitor for the loss of the bromide. If the substrate was the product of Protocol A, ensure the newly installed nucleophile remains intact.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

Self-Validating Check: The product should show the loss of the Br atom (mass spec) and the appearance of the new aryl protons in


 NMR. The 

group signals in

NMR should remain largely unchanged, confirming its stability.

Strategic Workflow: The Meta-Diamide Route

A primary application of this building block is in the synthesis of meta-diamide insecticides (analogous to Broflanilide), which target GABA-gated chloride channels.

Hypothetical Synthesis Case Study:

  • Goal: Synthesize a 3-benzamido-N-(2-substituted-4-pentafluorosulfur-phenyl)benzamide derivative.

  • Starting Material: 2-Fluoro-5-(pentafluorosulfur)bromobenzene.[2]

SynthesisWorkflow Start Start: 2-Fluoro-5-(SF5)bromobenzene Step1 Step 1: SNAr with Methylamine (Displace F) Start->Step1 Intermediate Intermediate: 2-Bromo-4-(SF5)-N-methylaniline Step1->Intermediate Step2 Step 2: Amide Coupling (React Aniline with Acid Chloride) Intermediate->Step2 Step3 Step 3: Suzuki Coupling (React Br with Aryl Boronic Acid) Step2->Step3 Final Final Active Ingredient (Meta-Diamide Analog) Step3->Final

Figure 2: Strategic workflow for converting Compound A into a bioactive meta-diamide scaffold.

Why this route?

  • Early

    
    :  Converting the F to an amine (aniline) creates the necessary nitrogen handle for the amide linkage.
    
  • Late-Stage Coupling: The Br is preserved to allow for diversity scanning (coupling different aryl groups) at the final stage of lead optimization.

Safety & Handling

  • Fluoride Release: While the C-F bond is stable in the bottle,

    
     reactions release fluoride ions (
    
    
    
    ). Ensure glass reaction vessels are high-quality (borosilicate) or use PTFE liners if etching is a concern (rare at this scale).[2]
  • 
     Stability:  The 
    
    
    
    group is generally thermally stable up to >200°C and resistant to strong acids/bases. However, avoid reducing conditions (e.g.,
    
    
    ) that might degrade the S-F bonds under extreme forcing.
  • Waste: Dispose of fluorinated waste in dedicated halogenated organic waste streams.

References

  • Sante, M. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Link

  • Colby, D. A. et al. (2011). Pentafluorosulfanyl (SF5) as a Superior Bioisostere for Trifluoromethyl (CF3) in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). Application Notes for Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Link

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction: Technical Guide. Link

Sources

Troubleshooting & Optimization

Solubility issues with 2-Fluoro-5-(pentafluorosulfur)bromobenzene in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers working with 2-Fluoro-5-(pentafluorosulfur)bromobenzene (and structurally related SF₅-arenes). It addresses the unique physicochemical challenges imposed by the pentafluorosulfanyl (SF₅) group, often termed the "super-trifluoromethyl" motif.

Subject: 2-Fluoro-5-(pentafluorosulfur)bromobenzene Ticket Priority: High (Solubility/Precipitation Issues) Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Technical Summary

The pentafluorosulfanyl (SF₅) group is a distinct fluorinated moiety that fundamentally alters the solubility profile of the benzene ring. Unlike the planar trifluoromethyl (CF₃) group, the SF₅ group is octahedral , bulky (sterically similar to a tert-butyl group), and exhibits a unique duality: it is highly electronegative yet significantly lipophilic .[1]

The Core Problem: Users frequently encounter "oiling out" or immediate precipitation when introducing this compound into polar protic solvents (Water, Methanol) or even standard polar aprotic solvents (DMSO, DMF) under certain conditions. This is driven by the hydrophobic effect of the SF₅ shell, which disrupts the hydrogen-bonding network of aqueous/polar media.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Experiment
LogP (Lipophilicity) ~4.2 – 4.8 (High)Extreme partitioning into organic layers; sticks to plasticware.
Geometry Octahedral (Bulky)Hinders solvation shells; creates "greasy" aggregates.
Electronic State Strong Electron Withdrawing (σI > CF₃)Deactivates the ring; increases acidity of neighboring protons.
Preferred Solvents DCM, THF, EtOAc, MTBEIdeal for stock preparation.
Problematic Solvents Water, MeOH, EtOH, cold DMSOHigh risk of precipitation.

Troubleshooting Hub (Q&A)

Case 1: "My compound crashes out immediately when I add the DMSO stock to my aqueous reaction buffer."

Diagnosis: This is the classic "Hydrophobic Shock" phenomenon. The high lipophilicity of the SF₅ group drives the molecule to aggregate instantly when the solvent polarity index shifts even slightly towards water.

The Fix: The "Intermediary Solvent" Protocol Direct addition of DMSO stock to water is forbidden for SF₅ compounds >10 mM.

  • Create a "Bridging" Solution: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol . These co-solvents possess amphiphilic properties that stabilize the SF₅ group while being miscible with water.

  • Slow Addition: Add the aqueous buffer to the organic mixture dropwise with vigorous vortexing, not the other way around. This prevents local regions of high water concentration that trigger nucleation.

  • Surfactant Assist: For biological assays, include 0.05% Tween-80 or Pluronic F-127 in the aqueous buffer before mixing. The surfactant creates micelles that sequester the lipophilic SF₅ tail.

Case 2: "I cannot get the solid to dissolve in DMSO to make a 100 mM stock."

Diagnosis: While DMSO is polar aprotic, the crystal lattice energy of SF₅-arenes can be surprisingly high due to strong intermolecular dipole-dipole interactions (the SF₅ group has a significant dipole).

The Fix: Kinetic Solubilization

  • Sonication is Mandatory: Vortexing is insufficient. Sonicate at 40°C for 10–15 minutes. The heat overcomes the lattice energy, and the ultrasound breaks up waxy aggregates.

  • The "Co-Solvent Spike": Add 5-10% THF (Tetrahydrofuran) to your DMSO. The lower polarity of THF wets the hydrophobic surface of the crystals, initiating dissolution.

    • Note: Ensure your downstream application tolerates trace THF.

Case 3: "During Suzuki coupling (Dioxane/Water), the reaction turns into a gummy oil."

Diagnosis: "Oiling out." The reaction temperature (usually 80-100°C) melts the compound, but it refuses to dissolve in the aqueous-organic mixture, forming a biphasic system where the catalyst remains in the bulk solvent while the substrate is isolated in the oil droplet.

The Fix: Switch the Solvent System Abandon Dioxane/Water.

  • Recommended System: Toluene/Water (4:1) or THF/Water (10:1) .

  • Why? The SF₅ compound is highly soluble in Toluene. By keeping the substrate in the organic phase, you rely on the phase-transfer of the boronic acid or base, which is kinetically superior to forcing the SF₅ compound into a polar phase.

  • Catalyst Choice: Use a lipophilic catalyst system (e.g., Pd(dppf)Cl₂ · DCM) that can penetrate the organic phase.

Advanced Workflow: The "Step-Wise" Solubilization Protocol

This protocol is designed for preparing samples for biological screening or analytical standards where homogeneity is critical.

Objective: Prepare a stable 10 mM working solution in 5% DMSO/Buffer.

  • Weighing: Weigh the compound into a glass vial (avoid polypropylene; SF₅ compounds can adsorb to plastics).

  • Primary Solubilization (The "Seed"): Dissolve the solid in 100% Acetone or DCM first to a very high concentration (e.g., 500 mM).

    • Reasoning: These solvents have low surface tension and instantly wet the hydrophobic crystal.

  • Solvent Exchange: Add the required volume of DMSO to the vial.

  • Evaporation: Use a gentle stream of nitrogen to evaporate the volatile Acetone/DCM, leaving the compound fully dissolved in DMSO.

    • Result: This avoids the "kinetic trap" of undissolved micro-crystals that often happens when adding DMSO directly to the dry powder.

  • Final Dilution: Add this DMSO concentrate to your buffer (containing 0.05% Tween-20) with rapid mixing.

Visual Logic: Solubility Decision Tree

SF5_Solubility_Guide Start Start: SF5-Bromobenzene Handling Solvent_Choice Select Solvent System Start->Solvent_Choice Polar_Protic Polar Protic (Water, MeOH) Solvent_Choice->Polar_Protic Avoid Direct Add Polar_Aprotic Polar Aprotic (DMSO, DMF) Solvent_Choice->Polar_Aprotic Stock Prep Non_Polar Non-Polar/Lipophilic (DCM, THF, Toluene) Solvent_Choice->Non_Polar Preferred Issue_Precip ISSUE: Precipitation / Oiling Out Polar_Protic->Issue_Precip Issue_Slow ISSUE: Slow Dissolution Polar_Aprotic->Issue_Slow Success SUCCESS: Stable Solution Non_Polar->Success Action_CoSolvent Add Co-solvent: PEG-400 or THF Issue_Precip->Action_CoSolvent Chemistry Action_Surfactant Add Surfactant: Tween-80 / Pluronic Issue_Precip->Action_Surfactant Bio Assay Action_Heat Sonicate @ 40°C Issue_Slow->Action_Heat Action_CoSolvent->Success Action_Surfactant->Success Action_Heat->Success

Caption: Decision matrix for solvent selection and troubleshooting precipitation events for SF₅-containing arenes.

References

  • Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry. Link

  • Altneuss, L. M., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Journal of Medicinal Chemistry. Link

  • Pentafluorosulfanyl Group Properties. (2024).[1] Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie. Link

  • Sigma-Aldrich Technical Data. (n.d.). Bromopentafluorobenzene Safety & Properties. Link

Sources

Handling moisture sensitivity in SF5-phenyl Grignard formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

The pentafluorosulfanyl (


) group is a "super-trifluoromethyl" moiety—chemically robust, highly lipophilic, and strongly electron-withdrawing (

). While the

group itself is stable to hydrolysis, its electron-withdrawing nature fundamentally alters the kinetics of Grignard formation compared to standard phenyl systems.

The Central Paradox: The electron-deficient nature of the ring facilitates oxidative addition but simultaneously accelerates Wurtz homocoupling (dimerization) and increases the sensitivity of the initiation step to surface passivation. Moisture does not just "kill" the reagent; in


 systems, it often mimics an "initiation failure," leading users to overheat the reaction and trigger catastrophic decomposition.

This guide prioritizes the Magnesium-Halogen Exchange (Turbo Grignard) method over direct insertion, as it is the only self-validating protocol for high-value


 substrates.

Decision Matrix: Selecting the Synthesis Route

Before troubleshooting, ensure you are using the correct methodology. Direct insertion is often prone to failure for


 analogs.

SF5_Route_Selection Start Start: SF5-Phenyl Bromide Substrate_Check Is the substrate functionalized (ester, CN, NO2)? Start->Substrate_Check Turbo_Route Mg-Halogen Exchange (iPrMgCl·LiCl) Recommended Standard Substrate_Check->Turbo_Route Yes (Must use Exchange) Temp_Check Can you maintain -20°C to 0°C? Substrate_Check->Temp_Check No (Simple Aryl Halide) Direct_Route Direct Insertion (Mg Metal) High Risk of Wurtz Coupling Result_Direct Result: Variable Yield Initiation Latency Safety Hazard Direct_Route->Result_Direct Result_Turbo Result: Stable Grignard >90% Yield Minimal Dimer Turbo_Route->Result_Turbo Temp_Check->Direct_Route No (Only if Turbo unavailable) Temp_Check->Turbo_Route Yes (Higher Yield)

Figure 1: Decision matrix for synthesizing SF5-phenyl magnesium species. The Turbo Grignard route is preferred to suppress homocoupling driven by the electron-deficient ring.

Critical Protocol: The "Zero-Water" Standard

Moisture sensitivity in


 chemistry is binary: any presence of water protonates the Grignard to form (pentafluorosulfanyl)benzene (

)
, an inert byproduct that is difficult to separate.
Reagent Specifications
ComponentSpecificationRationale
Solvent THF (Anhydrous, <50 ppm

)
Ether is often too volatile for controlled exchange; THF stabilizes the Turbo complex.
Reagent

(Turbo Grignard)
LiCl breaks polymeric aggregates, increasing solubility and exchange rate [1].
Atmosphere Argon (5.0 Grade)Heavier than air; blankets the reaction more effectively than

.
Glassware Oven-dried (120°C, >4h) + Flame-driedRemoves physisorbed water monolayers critical for initiation.

Troubleshooting Guide (Q&A)

Phase 1: Initiation & Formation

Q1: I am using Mg turnings and the reaction won't start, even with iodine. Why? A:


-phenyl bromide is electron-deficient. While this theoretically lowers the C-Br bond energy, the resulting Grignard is highly reactive. If the Mg surface has any oxide or hydroxide passivation (from moisture), the reaction will not initiate.
  • Diagnosis: If the solution is clear/yellowish but no exotherm occurs after 15 mins.

  • The Fix: Do not heat further. Switch to Magnesium-Halogen Exchange .

    • Protocol: Dissolve

      
       in THF at -20°C. Add 
      
      
      
      (1.1 equiv) dropwise. Conversion should be complete in 30-60 mins at 0°C [2].

Q2: Why did my reaction turn dark black/brown and yield only 40% product? A: You likely experienced Wurtz Homocoupling , forming the bis-SF5-biphenyl dimer.

  • Mechanism: The electron-withdrawing

    
     group makes the Carbon-Magnesium bond less nucleophilic but the Carbon-Bromine bond more susceptible to radical attack. High temperatures (reflux) favor the attack of the formed Grignard onto the unreacted bromide.
    
  • Solution: Lower the temperature. Direct insertion should be done at 0°C to RT, never reflux. Exchange (Turbo) is best done at -15°C to 0°C [3].

Phase 2: Moisture & Stability

Q3: How can I distinguish between "failed initiation" and "quenched by moisture"? A: Perform a GC-MS aliquot test .

  • Take a 0.1 mL aliquot of the reaction mixture.

  • Quench with

    
     (Deuterium Oxide).
    
  • Analyze via GC-MS or NMR.

    • Result A (Deuterated

      
      ):  The Grignard formed successfully.
      
    • Result B (Protonated

      
      ):  The system was wet before the quench.
      
    • Result C (Starting Material

      
      ):  Initiation failed completely.
      

Q4: Can I store the SF5-phenyl Grignard? A: Not recommended. Unlike alkyl Grignards, electron-deficient aryl Grignards are prone to slow degradation via ether cleavage or Schlenk equilibrium shifts.

  • Guideline: Use immediately (within 2-4 hours) at 0°C. If storage is unavoidable, keep at -20°C under positive Argon pressure.

Visualizing the Failure Mode: Moisture Intrusion

Understanding where moisture enters helps prevent "phantom" failures.

Moisture_Pathways Source Moisture Sources Glass Glassware Walls (Physisorbed H2O) Source->Glass Inadequate Drying Gas Gas Lines (Permeable Tubing) Source->Gas No Drierite/Trap Septum Punctured Septa (Diffusion) Source->Septum Old Septa Reaction Reaction Matrix (SF5-Ph-MgBr) Glass->Reaction Gas->Reaction Septum->Reaction Outcome Protonolysis (Ph-SF5 + MgBrOH) Reaction->Outcome Irreversible Destruction

Figure 2: Moisture intrusion vectors. Note that physisorbed water on glass is the most common cause of initiation failure in SF5 Grignard chemistry.

Recommended Protocol: Turbo Grignard Exchange

Based on Knochel et al. and industrial fluorochemistry standards.

  • Preparation: Flame-dry a Schlenk flask under vacuum (3 cycles). Flush with Argon.

  • Loading: Add 4-(pentafluorosulfanyl)phenyl bromide (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20°C (Ice/NaCl bath).

  • Exchange: Dropwise addition of

    
      (1.3 M in THF, 1.1 equiv).
    
    • Note: Control exotherm.[1] Rate should be slow enough to maintain T < -10°C.

  • Incubation: Stir at 0°C for 30–60 minutes.

  • Validation: Check conversion via GC-MS (iodine quench or

    
     quench).
    
  • Usage: React with electrophile at -20°C to 0°C.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Wang, C., Yu, Y. B., Fan, S., & Zhang, X. (2013). Pd-Catalyzed Direct Arylation of Nitro(pentafluorosulfanyl)benzenes with Aryl Bromides. Organic Letters, 15(18), 4604–4607.

Sources

Technical Support Center: Optimizing Suzuki Coupling of SF5-Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling of pentafluorosulfanyl (SF5)-substituted aryl bromides. As the SF5 group is a potent electron-withdrawing substituent, its presence significantly influences reaction kinetics and outcomes. This resource addresses common challenges and offers practical, field-proven solutions to enhance reaction efficiency and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the Suzuki coupling of SF5-bromides, offering potential causes and actionable solutions.

Issue 1: Slow or Incomplete Reaction

Potential Causes:

  • Insufficient Catalyst Activity: The electron-withdrawing nature of the SF5 group can deactivate the aryl bromide, making the oxidative addition step of the catalytic cycle more challenging.[1][2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the electronic properties and steric environment of the palladium catalyst.[3][4] An unsuitable ligand may not effectively promote the oxidative addition or subsequent steps.

  • Suboptimal Base Selection: The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[1][5][6]

  • Poor Solvent Choice: The solvent influences the solubility of reactants and the catalyst, and can also affect the reactivity of the base.[6][7]

  • Low Reaction Temperature: Like many chemical reactions, Suzuki couplings are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates.[5][8]

Solutions:

  • Catalyst and Ligand Screening:

    • Employ palladium pre-catalysts known for their high activity with electron-deficient substrates. Buchwald ligands, such as SPhos and XPhos, are often effective.[3][4][9]

    • Consider using more electron-rich and bulky phosphine ligands to enhance the rate of oxidative addition.[1][3]

  • Base Optimization:

    • Screen a variety of bases, including inorganic bases like K₂CO₃ and K₃PO₄, and stronger organic bases if necessary.[5][10] The choice of base can be solvent-dependent.[1]

    • Ensure the base is finely powdered to maximize its surface area and reactivity, especially for heterogeneous reactions.[9]

  • Solvent System Evaluation:

    • Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[2]

    • A mixture of an organic solvent and water can be beneficial, as it can improve the solubility of inorganic bases and facilitate the transmetalation step.[5][6][11]

  • Temperature Adjustment:

    • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[5][8] While higher temperatures can increase the reaction rate, they may also promote side reactions.[10]

Issue 2: Low Yield of the Desired Product

Potential Causes:

  • Dehalogenation of the SF5-Bromide: This is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to a reduced arene.[2][10] High temperatures and certain bases can exacerbate this issue.[10]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen or Pd(II) species.[2]

  • Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by acidic protons in the reaction mixture, reducing the amount of nucleophile available for cross-coupling.[12]

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.[2][13]

Solutions:

  • Minimizing Dehalogenation:

    • Use a weaker base, such as K₂CO₃ or KF, as stronger bases can sometimes promote dehalogenation.[10][12]

    • Optimize the reaction temperature; running the reaction at the lowest effective temperature can minimize this side reaction.[10]

    • Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged reaction times.[10]

  • Preventing Homocoupling:

    • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the catalyst.[2]

    • Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.[2]

  • Addressing Protodeborylation:

    • Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to compensate for any degradation.

    • Consider using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or potassium trifluoroborates.[14][15][16]

  • Maintaining Catalyst Stability:

    • The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-donating ligands can help prevent catalyst decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of SF5-bromides challenging?

The pentafluorosulfanyl (SF5) group is strongly electron-withdrawing. This property deactivates the aryl bromide towards oxidative addition, the first and often rate-limiting step in the Suzuki catalytic cycle.[1] Consequently, more forcing reaction conditions or highly active catalyst systems are often required compared to couplings with electron-rich or neutral aryl bromides.

Q2: What is the general catalytic cycle for the Suzuki coupling?

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the SF5-aryl bromide to form a Pd(II) species.[1][2]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, typically facilitated by a base.[1][2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][2]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-OR' Ar-Pd(II)L2-OR' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-OR' Ligand Exchange (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR'->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: How do I choose the right palladium catalyst and ligand?

For electron-deficient SF5-bromides, highly active catalyst systems are recommended.

  • Palladium Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective.[2] Alternatively, Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf) are often used in combination with a phosphine ligand.[14]

  • Ligands: Bulky and electron-donating phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active catalyst.[1][3] Examples include:

    • Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos.[3][4] These are often the first choice for challenging couplings.

    • Trialkylphosphines: PCy₃, P(t-Bu)₃.[15]

Q4: What is the role of the base and how do I select one?

The base is crucial for activating the boronic acid in the transmetalation step.[1] The choice of base can significantly influence the reaction rate and outcome.

  • Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃ are frequently used inorganic bases.[2][5][17]

  • Solubility: The solubility of the base is important. Using a mixed solvent system like dioxane/water or THF/water can help dissolve inorganic bases.[5][6][11]

  • Strength: The required base strength can vary. While stronger bases might accelerate the reaction, they can also promote side reactions like dehalogenation.[10] It is often best to start with a moderately strong base like K₂CO₃ or K₃PO₄.

Q5: How can I monitor the progress of my reaction?

Regularly monitoring the reaction is key to determining the optimal reaction time and avoiding the formation of byproducts from prolonged heating.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the conversion of starting materials and the formation of products and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude sample can be used to determine the ratio of starting material to product.[10]

Experimental Protocols

General Protocol for Optimizing Suzuki Coupling of an SF5-Aryl Bromide

This protocol provides a starting point for optimization. The specific conditions will need to be tailored for each substrate combination.

Materials:

  • SF5-Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, 10 mL)

Procedure:

  • To a dry reaction vessel, add the SF5-aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent, followed by the palladium pre-catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 1-2 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reaction Rate or Yield Check_Catalyst Is the catalyst/ligand appropriate for electron-deficient substrates? Start->Check_Catalyst Optimize_Catalyst Screen Buchwald ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Catalyst No Check_Base Is the base strength and solubility optimal? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen different bases (K2CO3, K3PO4) and consider aqueous co-solvent Check_Base->Optimize_Base No Check_Temp Is the reaction temperature sufficient? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Optimize_Temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) Check_Temp->Optimize_Temp No Check_Side_Reactions Are side products (dehalogenation, homocoupling) observed? Check_Temp->Check_Side_Reactions Yes Optimize_Temp->Check_Side_Reactions Address_Side_Reactions Lower temperature, use weaker base, ensure inert atmosphere Check_Side_Reactions->Address_Side_Reactions Yes Success Optimized Reaction Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Data Presentation

Table 1: Recommended Starting Conditions for Parameter Screening

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosXPhos Pd G2
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature 80 °C100 °C110 °C

Note: This table provides a set of starting points for a Design of Experiments (DoE) approach to efficiently optimize the reaction conditions.[8][18]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • PMC. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Palladium Removal from SF5-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient removal of palladium residues from active pharmaceutical ingredients (APIs) containing the pentafluorosulfanyl (SF5) group. The unique physicochemical properties of the SF5 group necessitate tailored purification strategies to meet stringent regulatory requirements.[1][2]

Introduction: The SF5 Group and Palladium Contamination Challenge

The pentafluorosulfanyl (SF5) group has emerged as a valuable functional group in medicinal chemistry, often considered a "super-trifluoromethyl" group due to its potent electron-withdrawing nature, high lipophilicity, and metabolic stability.[3][4] These properties can enhance a drug candidate's membrane permeability and overall pharmacokinetic profile.[3]

Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex molecules, including those containing the SF5 moiety.[1][5][6] However, this leaves a critical challenge: the removal of residual palladium to levels compliant with the International Council for Harmonisation (ICH) guidelines, which for oral medications is typically below 10 ppm.[2][7] The strong electron-withdrawing nature and lipophilicity of the SF5 group can influence the interaction of the drug candidate with palladium species, potentially making removal more complex than for other classes of compounds.[3]

This guide will walk you through common issues and solutions for palladium removal in the context of SF5-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my SF5-containing API more challenging than from other compounds?

A1: The difficulty can arise from several factors related to the SF5 group's properties:

  • Enhanced Lipophilicity: The SF5 group significantly increases the lipophilicity of a molecule.[3] This can lead to stronger interactions with lipophilic palladium(0) species or phosphine ligands, making it harder to extract the palladium into an aqueous phase or for scavengers to access it.

  • Potential for Complex Formation: While the SF5 group itself is highly stable, the overall electronic environment of the molecule can influence the strength of the interaction between the API and residual palladium species.[8] This can sometimes lead to the formation of stable, soluble palladium-API complexes that are difficult to break.

  • Solubility Profile: SF5-containing compounds may have unique solubility profiles, limiting the choice of solvents for crystallization or chromatography, which are common palladium removal techniques.[9][10]

Q2: What are the primary methods for palladium removal, and how do they apply to SF5-compounds?

A2: The main strategies are scavenging, chromatography, and crystallization. For SF5-compounds, a combination of these is often most effective.

  • Scavenging: This involves using solid-supported reagents (scavengers) with functional groups that chelate palladium.[11][12][13] Thiol- and amine-functionalized silicas are common.[7][11] For lipophilic SF5-compounds, ensuring good mass transfer between the dissolved compound and the solid scavenger is crucial. This may require longer reaction times or elevated temperatures.

  • Chromatography: Passing the crude product through a plug of silica or celite can remove some palladium residues.[13][14] Given the non-polar nature of many SF5-compounds, fluorous solid-phase extraction (F-SPE) can be a highly effective, albeit more specialized, chromatographic technique.[9]

  • Crystallization: This is a powerful purification technique that can significantly reduce palladium levels by excluding impurities from the crystal lattice.[15][16] However, finding a suitable solvent system for highly soluble SF5-compounds can be challenging.[17] Sometimes, co-crystallization with a benign agent can aid in palladium removal.

Q3: What are the regulatory limits for palladium in APIs?

A3: The ICH Q3D guideline for elemental impurities sets permitted daily exposure (PDE) limits.[2] For oral administration, the palladium limit is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g.[1][2] For parenteral and inhaled drugs, the limits are much stricter.[2]

Q4: How can I accurately measure the palladium concentration in my SF5-containing API?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal impurities in APIs due to its high sensitivity and accuracy.[15][18][19] Other techniques like Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) are also used.[15][18][19] For in-process monitoring, colorimetric and fluorimetric methods can offer a faster, more convenient, though less precise, indication of palladium levels.[20]

Troubleshooting Guide

This section addresses specific problems you might encounter during the palladium removal process for your SF5-containing drug candidate.

Issue 1: High Palladium Levels Persist After Scavenging
Potential Cause Explanation Troubleshooting Steps
Poor Mass Transfer The highly lipophilic nature of your SF5-compound may hinder its interaction with the solid-supported scavenger in certain solvents.1. Optimize Solvent: Screen different solvents to improve the interaction. A solvent that swells the scavenger resin and fully dissolves your compound is ideal. 2. Increase Temperature: Gently heating the mixture (e.g., 40-60°C) can improve kinetics, but monitor for product degradation.[21] 3. Extend Scavenging Time: Allow the scavenger to stir with your product solution for a longer period (e.g., overnight).[22] 4. Increase Scavenger Equivalents: While not always cost-effective, increasing the amount of scavenger can be effective.
Strong Palladium-API Interaction The palladium may be strongly chelated by other functional groups on your molecule, making it unavailable to the scavenger.1. Pre-treatment: A mild acidic or basic wash prior to scavenging can sometimes disrupt the palladium-API complex.[22] 2. Use a Stronger Scavenger: Scavengers with multiple binding sites (multidentate) can be more effective.[11][23] Consider scavengers with different functional groups (e.g., thiourea, amine).
Colloidal Palladium The palladium may have formed fine colloidal particles that are not effectively captured by the scavenger.1. Filtration Aid: Filter the solution through a pad of Celite® before scavenging to remove larger palladium particles.[14] 2. Combined Approach: Follow scavenging with a carbon treatment, as activated carbon can adsorb colloidal metals.[24]
Issue 2: Product Loss During Purification
Potential Cause Explanation Troubleshooting Steps
Adsorption onto Scavenger/Carbon Your lipophilic SF5-compound may adsorb onto the surface of the scavenger or activated carbon along with the palladium.1. Thorough Washing: After filtering off the scavenger/carbon, wash the solid cake extensively with the process solvent to recover adsorbed product.[13] 2. Use Less Scavenger: Optimize the process to use the minimum effective amount of scavenger. 3. Alternative Scavenger: Some scavengers have lower non-specific binding. Screening different types may be beneficial.
Co-precipitation with Palladium During crystallization, your product may co-precipitate with palladium impurities.1. Anti-solvent Selection: Carefully select an anti-solvent that promotes crystallization of your product while keeping palladium species in the mother liquor. 2. Additive-Assisted Crystallization: Adding a small amount of a chelating agent like N-acetylcysteine or thiourea to the crystallization mixture can help keep palladium in the solution.[15]
Poor Recovery from Chromatography The compound may be irreversibly binding to the stationary phase.1. Solvent System Optimization: Adjust the polarity of your mobile phase. For highly lipophilic SF5-compounds, a less polar eluent might be necessary. 2. Fluorous Chromatography: If applicable, consider fluorous solid-phase extraction (F-SPE), which is specifically designed for the separation of fluorinated compounds.[9]

Experimental Protocols & Workflows

Protocol 1: General Palladium Scavenging for SF5-Containing Compounds
  • Dissolution: Dissolve the crude SF5-containing compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of 5-10 mL per gram of compound.

  • Pre-filtration (Optional): Filter the solution through a pad of Celite® to remove any heterogeneous palladium particles.[14]

  • Scavenger Addition: Add 3-5 weight equivalents of a selected palladium scavenger (e.g., thiol-functionalized silica) to the solution.[13]

  • Agitation and Heating: Stir the mixture vigorously at room temperature or heat to 40-60°C. Monitor the reaction for 4-24 hours.[21][22]

  • Filtration: Cool the mixture to room temperature and filter through a filter paper or a sintered funnel to remove the scavenger.

  • Washing: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to recover any adsorbed product.[13]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS.

Workflow for Method Selection

Palladium_Removal_Workflow start Crude SF5-Compound (High Pd Content) step1 Initial Assessment: - Pd Level (ICP-MS) - Solubility Profile start->step1 step2 Primary Purification: Scavenging Protocol step1->step2 step3 Analyze Pd Content step2->step3 decision1 Pd > 10 ppm? step3->decision1 step4a Secondary Purification: Recrystallization decision1->step4a Yes end_success Final API (Pd < 10 ppm) decision1->end_success No step5 Analyze Pd Content step4a->step5 step4b Alternative: Chromatography (Silica or Fluorous) step4b->step5 decision2 Pd > 10 ppm? step5->decision2 decision2->end_success No end_fail Re-evaluate Strategy: - Different Scavenger - Combined Methods decision2->end_fail Yes

Sources

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